

glyceric acid CAS number and molecular weight

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Compound of Interest

Compound Name: Glyceric acid

Cat. No.: B3427537

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An In-depth Technical Guide to **Glyceric Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **glyceric acid**, a significant three-carbon sugar acid involved in various metabolic processes. This document outlines its chemical properties, metabolic significance, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Core Properties of Glyceric Acid

Glyceric acid is a naturally occurring organic compound with the chemical formula $C_3H_6O_4$.^[1]^[2]^[3]^[4] It exists as two stereoisomers, D-**glyceric acid** and L-**glyceric acid**, as well as a racemic mixture, DL-**glyceric acid**.^[5] The molecular weight of **glyceric acid** is 106.08 g/mol .^[1]^[2]^[3]^[6]^[7]

Data Presentation: CAS Numbers and Molecular Weights

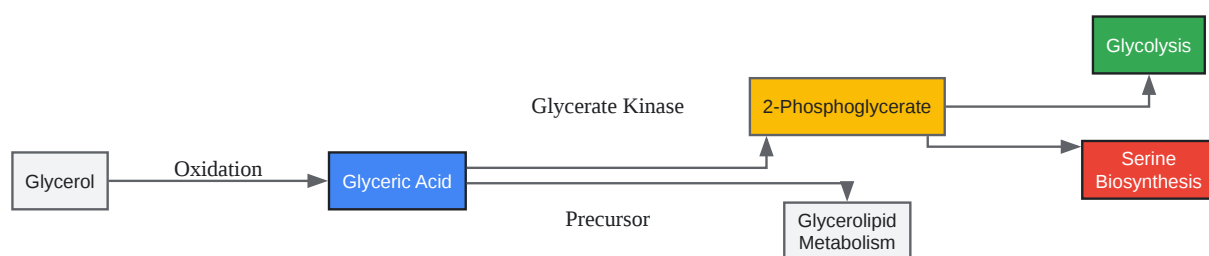
For ease of reference and accurate substance identification, the following table summarizes the Chemical Abstracts Service (CAS) numbers and molecular weights for the different forms of **glyceric acid**.

Form	CAS Number	Molecular Weight (g/mol)
DL-Glyceric acid (racemate)	473-81-4	106.08[1][3][6][8]
D-Glyceric acid	6000-40-4	106.08[5][9][10]
L-Glyceric acid	28305-26-2	106.08[5][11][12]

Metabolic Significance and Signaling Pathways

Glyceric acid and its phosphorylated derivatives are key intermediates in central metabolic pathways, including glycolysis and glycerolipid metabolism.[5][13] 3-phosphoglyceric acid, for instance, is a crucial intermediate in the glycolytic pathway and serves as a precursor in the biosynthesis of amino acids like serine.[13]

Recent research suggests that D-**glyceric acid** may also function as a novel energy metabolic signaling metabolite. Studies have indicated that exogenous D-**glyceric acid** can activate mitochondrial metabolism.[10][14] An increase in intracellular D-**glyceric acid** is hypothesized to generate a signal indicating a need for increased ATP production, thereby activating metabolic processes that resemble the effects of physical exercise.[10]



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Caption: Simplified metabolic pathways involving **glyceric acid**.

Experimental Protocols: Quantification of Glyceric Acid

The quantification of **glyceric acid** in biological matrices is commonly performed using liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC).^{[2][6][9][15]} The following is a generalized protocol based on these methods.

Objective

To accurately determine the concentration of **glyceric acid** in a given biological sample (e.g., plasma, urine).

Materials

- **Glyceric acid** analytical standard
- Internal standard (e.g., isotopically labeled **glyceric acid**)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid
- Ammonium formate
- Deionized water
- Sample filtration units (0.22 µm or 0.45 µm)
- HPLC or UHPLC system
- Mass spectrometer (e.g., triple quadrupole)

Methodology

- Standard Preparation:
 - Prepare a stock solution of **glyceric acid** in deionized water.
 - Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

- Prepare a stock solution of the internal standard.
- Sample Preparation:
 - For plasma or serum samples, perform a protein precipitation step. Add a threefold volume of cold acetonitrile or methanol containing the internal standard to the sample.
 - Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.
 - Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
 - Collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.
- Chromatographic Separation:
 - Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used.
 - Mobile Phase A: Deionized water with 0.1% formic acid or 10 mM ammonium formate.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Employ a suitable gradient elution to achieve separation of **glyceric acid** from other matrix components. An example gradient could start at a high percentage of aqueous phase, ramping to a high percentage of organic phase to elute the analyte, followed by re-equilibration.
 - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
 - Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
 - Injection Volume: Inject a small volume of the prepared sample (e.g., 5-10 µL).
- Mass Spectrometry Detection:
 - Ionization Mode: Use electrospray ionization (ESI) in negative mode.

- Detection Mode: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
- MRM Transitions:
 - **Glyceric Acid**: Monitor the transition from the precursor ion (m/z) to a specific product ion.
 - Internal Standard: Monitor the corresponding transition for the isotopically labeled internal standard.
- Optimize the cone voltage and collision energy for each transition to maximize signal intensity.
- Data Analysis:
 - Integrate the peak areas for **glyceric acid** and the internal standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of **glyceric acid** in the unknown samples by interpolating their peak area ratios from the calibration curve.

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